molecular formula C16H23N5O3S2 B11012236 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11012236
M. Wt: 397.5 g/mol
InChI Key: LOAQOSVYUUTFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a molecular formula of C16H23N5O3S2 and a molecular weight of 397.5155 g/mol . This compound features a unique structure that includes a thiadiazole ring, a thiazole ring, and various functional groups, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiazole Ring: This step often involves the condensation of a thioamide with an α-haloketone.

    Coupling of the Rings: The thiadiazole and thiazole rings are then coupled through a series of reactions involving amide bond formation and acetylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism by which 2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H23N5O3S2

Molecular Weight

397.5 g/mol

IUPAC Name

2-[acetyl(2-methoxyethyl)amino]-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H23N5O3S2/c1-9-11(25-15(17-9)21(10(2)22)7-8-24-6)12(23)18-14-20-19-13(26-14)16(3,4)5/h7-8H2,1-6H3,(H,18,20,23)

InChI Key

LOAQOSVYUUTFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NN=C(S2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.